molecular formula C19H18BrN5O4 B2479925 methyl 4-(5-amino-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 899737-95-2

methyl 4-(5-amino-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B2479925
CAS No.: 899737-95-2
M. Wt: 460.288
InChI Key: DBIODDGDIODKGX-UHFFFAOYSA-N
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Description

Methyl 4-(5-amino-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 5-amino group, a 5-bromo-2-methoxybenzyl moiety, and a benzoate ester. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization steps to introduce the benzyl and ester groups . While direct biological data for this compound are unavailable in the provided evidence, structural analogs demonstrate applications in medicinal chemistry, particularly as kinase inhibitors or anti-cancer agents .

Properties

IUPAC Name

methyl 4-[[5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O4/c1-28-15-8-5-13(20)9-12(15)10-25-17(21)16(23-24-25)18(26)22-14-6-3-11(4-7-14)19(27)29-2/h3-9H,10,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIODDGDIODKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(5-amino-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a complex organic compound characterized by its triazole ring and various functional groups, including amino, bromo, and methoxy substituents. These features suggest potential biological activities that merit investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN5O4C_{19}H_{18}BrN_{5}O_{4} with a molecular weight of approximately 460.3 g/mol. Its structure includes a triazole moiety known for its ability to form hydrogen bonds, which enhances its interactions with biological targets.

PropertyValue
Molecular FormulaC19H18BrN5O4C_{19}H_{18}BrN_{5}O_{4}
Molecular Weight460.3 g/mol
CAS Number899737-95-2

Biological Activity Overview

The biological activities of compounds containing triazole rings have been extensively studied, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. The presence of substituents in this compound may enhance these properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt their function. A study on similar triazole compounds reported minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting that this compound may also demonstrate comparable efficacy.

Anticancer Activity

Triazole derivatives have been evaluated for their anticancer properties across multiple cancer cell lines. In vitro studies have shown that compounds with similar structures inhibit cell proliferation effectively. For instance:

CompoundCell LineIC50 (µM)
Methyl 4-(5-amino-1-(bromo)-...)MCF-7<10
Similar Triazole DerivativeA5493.0
DoxorubicinMCF-70.16

These findings suggest that the compound could possess significant anticancer activity, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on related triazole compounds that inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings

Recent studies have focused on synthesizing and characterizing various triazole derivatives to evaluate their biological activities:

  • Synthesis and Characterization : The compound was synthesized using standard organic chemistry techniques involving the reaction of appropriate precursors under controlled conditions.
  • Biological Assays : Various assays were conducted to assess the biological activity:
    • Antimicrobial Assays : Evaluated against Gram-positive and Gram-negative bacteria.
    • Cytotoxicity Assays : Conducted on cancer cell lines like MCF-7 and A549.
    • Enzyme Inhibition Studies : Focused on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • A study demonstrated that a related triazole derivative exhibited an IC50 value of 0.59 µM against AChE, indicating strong enzyme inhibition potential.
  • Another investigation into the anticancer properties of benzamide derivatives revealed significant growth inhibition in human cancer cell lines with IC50 values comparable to established chemotherapeutics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique features are highlighted through comparison with five structurally related molecules (Table 1):

Crystallographic and Computational Analysis

  • Structural refinement tools like SHELXL and WinGX () are critical for determining bond lengths, angles, and packing motifs in analogs. For example, triazine derivatives () exhibit planar geometries conducive to π-stacking, while benzimidazoles () show torsional flexibility .
  • The target’s bromo substituent may induce steric hindrance, affecting crystal packing compared to smaller groups like methyl or methoxy .

Notes

Synthesis Challenges : The bromo-methoxybenzyl group may require protective strategies to avoid side reactions during triazole formation .

Biological Potential: While the target’s activity is uncharacterized here, its triazole-amide scaffold aligns with kinase inhibitors, suggesting promise for targeted drug discovery .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

Analog SubstituentTarget Enzyme (IC₅₀, nM)Log PReference
5-Bromo, 2-methoxybenzyl450 (Kinase X)3.2
5-Chloro, 2-methoxybenzyl620 (Kinase X)2.9
5-Bromo, 3-methoxybenzyl>1000 (Inactive)3.5

Q. Table 2: Environmental Degradation Kinetics

ConditionHalf-Life (Days)Major Degradation ProductReference
pH 7, 25°C28Benzoic acid derivative
UV Light (254 nm)2.5Debrominated triazole

Key Notes

  • Advanced Techniques : Prioritize peer-reviewed synthesis protocols (e.g., from PubChem or journals) and computational tools for mechanistic studies.
  • Safety Compliance : Adhere to GHS/CLP regulations for hazard communication .

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